molecular formula C21H26N2O B4736010 N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide

N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4736010
M. Wt: 322.4 g/mol
InChI Key: CMHRQFNVRQNLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as PPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. PPMP belongs to the class of benzamide compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of glycosphingolipid biosynthesis. Glycosphingolipids are important components of cell membranes and are involved in a variety of cellular processes. By inhibiting their biosynthesis, this compound may disrupt cellular signaling pathways and affect cellular function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of conditions.

Advantages and Limitations for Lab Experiments

N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yields and purity. It has been shown to have a variety of potential therapeutic applications, making it a useful tool for studying cellular processes and disease mechanisms. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on cellular signaling pathways. Additionally, this compound may have off-target effects that could complicate interpretation of experimental results.

Future Directions

There are many future directions for research on N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is the development of more potent and selective inhibitors of glycosphingolipid biosynthesis. This compound has shown promise as a potential therapeutic agent, but more research is needed to optimize its efficacy and minimize potential side effects. Finally, further research is needed to elucidate the mechanism of action of this compound and its effects on cellular signaling pathways. This could lead to the development of new therapeutic agents targeting these pathways.

Scientific Research Applications

N-(3-phenylpropyl)-4-(1-pyrrolidinylmethyl)benzamide has been widely studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of conditions.

properties

IUPAC Name

N-(3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c24-21(22-14-6-9-18-7-2-1-3-8-18)20-12-10-19(11-13-20)17-23-15-4-5-16-23/h1-3,7-8,10-13H,4-6,9,14-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHRQFNVRQNLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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